molecular formula C18H13FN4O2 B2439457 1-ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1207001-45-3

1-ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2439457
CAS RN: 1207001-45-3
M. Wt: 336.326
InChI Key: WQFDQGSXCZBBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinoline family and is known for its ability to modulate various biological processes.

Scientific Research Applications

Antibacterial Activities

1-Ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one and its derivatives have shown significant promise in antibacterial applications. Stefancich et al. (1985) synthesized a compound related to this chemical, demonstrating high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria. This derivative was found superior in activity compared to other unfluorinated compounds and somewhat superior to enoxacin (Stefancich et al., 1985).

Antimicrobial and Antiviral Properties

Y. Vaksler et al. (2023) explored the potential of a similar compound as an antimicrobial and antiviral drug. They proposed the synthesis of a derivative of the compound and predicted its biological activity through molecular docking (Vaksler et al., 2023).

Antitumor Activity

Research by Hu Guoqianga (2012) indicates that derivatives of this compound can be transformed from antibacterial fluoroquinolone to antitumor compounds. An oxadiazole heterocyclic ring was used as an isostere for this transformation, showing significant potency against Hep-3B cancer cell lines (Guoqianga, 2012).

Synthesis and Structural Analysis

Further studies have focused on the synthesis and structural analysis of related compounds, exploring their potential in various biomedical applications. Desai et al. (2021) designed, synthesized, and screened similar compounds against bacterial strains, providing insights into their potential antibacterial efficacy and possible mechanisms of action (Desai et al., 2021).

Coordination Polymers and Magnetic Properties

Xiang-Wen Wu et al. (2017) investigated the self-assembly of coordination polymers based on asymmetric 1,3,4-oxadiazole-containing ligands, a category to which our compound of interest belongs. They found that counter-anions played a significant role in structural assemblies and explored the polymers' photoluminescence and magnetic properties (Wu et al., 2017).

properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c1-2-23-10-14(16(24)13-9-12(19)3-4-15(13)23)18-21-17(22-25-18)11-5-7-20-8-6-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFDQGSXCZBBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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